what is the chemical structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
what is the chemical structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
An In-Depth Technical Guide to 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol: Structural Dynamics, Synthesis, and Analytical Profiling
Executive Summary
As a highly versatile pharmacophore, the pyrazole scaffold is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from neuroprotection to anti-inflammatory effects. Specifically, 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol (Molecular Formula: C₇H₁₂N₂O₂) represents a specialized 1,3-disubstituted pyrazolone derivative. The presence of the N-ethyl group enhances lipophilicity and membrane permeability, while the C3-methoxymethyl ether provides a flexible hydrogen-bond acceptor capable of interacting with complex target binding pockets.
This whitepaper provides an authoritative, field-proven analysis of the compound's structural dynamics—specifically its complex prototropic tautomerism—alongside a self-validating de novo synthetic protocol and rigorous analytical methodologies designed for senior medicinal chemists and drug development professionals.
Structural Elucidation & Prototropic Tautomerism
A critical factor in the pharmacological application of pyrazol-5-ols is their solvent-dependent tautomeric equilibrium. The compound does not exist as a single static entity; rather, it rapidly interconverts between three distinct tautomeric forms depending on the dielectric constant and hydrogen-bonding capacity of the surrounding microenvironment[1].
Understanding this causality is paramount for drug developers, as the active pharmaceutical ingredient (API) may present a different hydrogen-bonding profile in the solid state versus physiological aqueous conditions[2].
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OH-Form (1H-pyrazol-5-ol): Predominates in the solid state and in highly polar, protic solvents where external hydrogen bonding stabilizes the enol.
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CH-Form (1H-pyrazol-5(4H)-one): Often the dominant species in non-polar, aprotic solvents (e.g., CDCl₃, DMSO). The C4 position becomes a reactive methylene group.
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NH-Form (2,5-dihydro-1H-pyrazol-5-one): A zwitterionic-like state that can be stabilized in highly aqueous environments.
Tautomeric equilibrium of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol across solvent environments.
Diagnostic NMR Characterization
To validate the structural state in solution, ¹H and ¹³C NMR spectroscopy are utilized. The magnitude of the geminal ²J[pyrazole C-4, H-3(5)] spin coupling constant is a definitive diagnostic tool[3]. In the CH-form, the C4 methylene protons typically appear as a distinct singlet (or coupled multiplet depending on C3 substituents) around δ 3.2-3.6 ppm, while the C5 carbonyl carbon resonates at ~170 ppm in ¹³C NMR. Conversely, the OH-form exhibits a C4 methine proton at δ 5.2-5.5 ppm and a C5 hydroxyl-bearing carbon at ~155-160 ppm[2].
De Novo Synthesis Workflow
The synthesis of 1,3-disubstituted pyrazol-5-ols relies on the highly regioselective condensation of an alkylhydrazine with a β-keto ester. The causality behind this reaction is driven by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the β-keto ester carbonyls.
Step-by-Step Methodology: Synthesis of 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
Reagents Required:
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Ethylhydrazine oxalate (CAS: 6629-60-3) or free base (1.0 eq)[4]
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Ethyl 4-methoxy-3-oxobutanoate (CAS: 66762-68-3) (1.0 eq)[4]
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Sodium ethoxide (NaOEt, 2.0 eq if using oxalate salt)
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Absolute ethanol (Solvent)
Protocol:
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Neutralization (If using Ethylhydrazine Oxalate): In a flame-dried, argon-purged 250 mL round-bottom flask, suspend ethylhydrazine oxalate (10 mmol) in 50 mL of absolute ethanol. Add a freshly prepared solution of NaOEt (20 mmol) in ethanol dropwise at 0 °C. Stir for 30 minutes to liberate the free ethylhydrazine base. Filter off the precipitated sodium oxalate under an inert atmosphere.
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Condensation: Transfer the filtrate containing free ethylhydrazine to a reaction vessel equipped with a reflux condenser. Add ethyl 4-methoxy-3-oxobutanoate (10 mmol) dropwise over 15 minutes at room temperature. The more nucleophilic terminal NH₂ group of ethylhydrazine selectively attacks the more electrophilic ketone carbonyl of the β-keto ester to form a transient hydrazone intermediate.
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Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. The elevated temperature provides the activation energy required for the secondary nitrogen (bearing the ethyl group) to undergo intramolecular nucleophilic attack on the ester carbonyl, eliminating ethanol and forming the pyrazolone ring[3].
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Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 × 20 mL) to remove unreacted hydrazine, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.
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Purification: Purify the crude material via flash column chromatography (silica gel, eluent: Hexane/EtOAc gradient) or recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol.
Step-by-step mechanistic workflow for the de novo synthesis of the pyrazol-5-ol scaffold.
Physicochemical Data & Analytical Validation
To ensure the synthesized compound meets the rigorous standards required for downstream biological assays, a comprehensive physicochemical profile is established. The following table summarizes the core quantitative data for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol[5].
| Parameter | Value | Analytical Significance |
| IUPAC Name | 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol | Standardized nomenclature |
| Molecular Formula | C₇H₁₂N₂O₂ | Confirmed via High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 156.18 g/mol | Routine LC-MS identification |
| Exact Mass | 156.089877 Da | HRMS exact mass target[5] |
| LogP (Predicted) | 0.1 - 0.5 | Indicates moderate lipophilicity, suitable for oral bioavailability |
| H-Bond Donors | 1 (in OH form) | Critical for target binding (e.g., kinase hinge regions) |
| H-Bond Acceptors | 3 | Enhances solubility and target interaction |
| Rotatable Bonds | 3 | Confers conformational flexibility to the C3 side chain |
Analytical Validation Protocol (LC-MS)
To validate the purity and identity of the synthesized API, reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) is employed:
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Column: C18 (50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Detection: Electrospray Ionization (ESI) in positive mode. The target mass [M+H]⁺ should appear at m/z 157.09.
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Purity Assessment: Integration of the UV chromatogram at 254 nm should yield >95% purity for biological testing.
Pharmacological Relevance
The 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol scaffold is not merely a synthetic curiosity; it is a highly privileged structure in medicinal chemistry. Pyrazol-5-ols act as potent bioisosteres for phenols and carboxylic acids. They are widely recognized for their radical scavenging properties (analogous to Edaravone, a marketed neuroprotective agent) and their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX) in inflammatory pathways[1]. The specific addition of the methoxymethyl group at position 3 provides a unique vector for structure-activity relationship (SAR) optimization, allowing medicinal chemists to probe deep, water-accessible pockets in target proteins while maintaining a low molecular weight and favorable ligand efficiency.
References
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(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem National Center for Biotechnology Information (NCBI)[Link]
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A one-step synthesis of pyrazolone ResearchGate / Molbank (Eller & Holzer, 2006)[Link]
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Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols Semantic Scholar / Heterocycles (2011)[Link]
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ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions ResearchGate (2012)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. HANGZHOU LEAP CHEM CO., LTD. Produktliste-E-Mail-Seite 194-Chemicalbook [chemicalbook.com]
- 5. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - PubChem [pubchem.ncbi.nlm.nih.gov]
